Benzenesulfonic acid, 4-methyl-, zinc salt
CAS No.: 13438-45-4
Cat. No.: VC20994635
Molecular Formula: C14H14O6S2Zn
Molecular Weight: 407.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13438-45-4 |
|---|---|
| Molecular Formula | C14H14O6S2Zn |
| Molecular Weight | 407.8 g/mol |
| IUPAC Name | zinc;4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/2C7H8O3S.Zn/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 |
| Standard InChI Key | YISPIDBWTUCKKH-UHFFFAOYSA-L |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Zn+2] |
Introduction
Chemical Identity and Structure
Benzenesulfonic acid, 4-methyl-, zinc salt is an organozinc compound featuring a specific methyl substitution on the benzene ring that influences its reactivity compared to other sulfonated compounds. The compound is also commonly known as zinc p-toluenesulfonate or zinc di(toluene-4-sulphonate).
Chemical Identifiers
The compound is characterized by several key identifiers that facilitate its recognition in chemical databases and research literature:
| Parameter | Value |
|---|---|
| CAS Registry Number | 13438-45-4 |
| Molecular Formula | C14H14O6S2Zn |
| Molecular Weight | 407.8 g/mol |
| IUPAC Name | zinc;4-methylbenzenesulfonate |
| Synonyms | Zinc p-toluenesulfonate, Zinc di(toluene-4-sulphonate) |
The molecular formula indicates that the compound consists of two 4-methylbenzenesulfonate anions coordinated to a central zinc cation . This structural arrangement contributes to its unique chemical properties and applications.
Structural Characteristics
The structure of benzenesulfonic acid, 4-methyl-, zinc salt features a central zinc ion coordinated to the oxygen atoms of two 4-methylbenzenesulfonate groups. The presence of the methyl group at the para position of the benzene ring creates distinctive electron distribution patterns that affect the compound's reactivity and interactions with other substances. The SMILES notation ([Zn++].CC1=CC=C(C=C1)S([O-])(=O)=O.CC1=CC=C(C=C1)S([O-])(=O)=O) provides a linear representation of its two-dimensional structure .
Physical Properties
The physical properties of benzenesulfonic acid, 4-methyl-, zinc salt contribute significantly to its applications and handling requirements.
Basic Physical Characteristics
| Property | Description |
|---|---|
| Physical State | Powder |
| Solubility | Insoluble in water |
| Color | White to off-white |
| Stability | Exhibits good thermal and light stability |
The compound exists as a powder at standard temperature and pressure, which facilitates its handling and incorporation into various formulations . Its insolubility in water affects its distribution in environmental matrices and biological systems.
Stability Parameters
Benzenesulfonic acid, 4-methyl-, zinc salt demonstrates superior light stability and heat stability compared to stearic acid salts, making it particularly valuable in applications requiring resistance to degradation under challenging environmental conditions . These properties contribute to its effectiveness as a stabilizer in polymer formulations.
Applications and Industrial Uses
Benzenesulfonic acid, 4-methyl-, zinc salt has found diverse applications across multiple industrial sectors due to its unique chemical and physical properties.
Polymer Industry Applications
The compound plays several critical roles in polymer formulations:
| Function | Polymer Systems |
|---|---|
| Stabilizer | PE, PVC, polypropylene, nylon, ABS |
| Lubricant | Natural rubber, butylbenzene rubber |
| Activator | Synthetic rubber formulations |
As a stabilizer, the compound helps prevent degradation of polymers exposed to heat, light, and environmental stressors, extending the useful life of the final products . Its lubricating properties facilitate processing of rubber compounds by reducing friction during mixing and extrusion operations.
Specialized Applications
When used with azodicarbonamide (AC) foaming agents, benzenesulfonic acid, 4-methyl-, zinc salt can significantly reduce the decomposition temperature, thereby enhancing the efficiency of foaming processes in polymer manufacturing . The compound is easily dispersed in plastics and rubber formulations, contributing to homogeneous distribution of its stabilizing effects throughout the polymer matrix.
Biochemical Properties
The zinc component of benzenesulfonic acid, 4-methyl-, zinc salt contributes significantly to its biochemical interactions and potential biological effects.
Zinc Ion Functionality
Zinc ions play crucial roles in numerous biological processes:
| Biological Function | Mechanism |
|---|---|
| Enzyme Activation | Co-factor in various enzymatic reactions |
| Protein Structure Stabilization | Formation of zinc finger motifs |
| Lewis Acid Catalysis | Electron pair acceptance facilitating chemical reactions |
As Lewis acids, zinc ions in the compound can accept electron pairs, potentially facilitating various chemical reactions including those involving sulfur compounds. This property may be relevant to both industrial applications and potential biochemical interactions.
Toxicological Considerations
Benzenesulfonic acid, 4-methyl-, zinc salt exhibits moderate toxicity and can cause skin irritation upon contact. The compound has potential for inducing allergic reactions in susceptible individuals. These properties necessitate appropriate handling procedures in industrial and laboratory settings to minimize exposure risks.
Environmental Considerations
The environmental profile of benzenesulfonic acid, 4-methyl-, zinc salt must be considered for responsible use and disposal.
Environmental Classification
The compound is classified as an irritant with environmental hazards, requiring careful management during industrial applications to prevent adverse environmental impacts. This classification reflects its potential to interact with biological systems and environmental matrices if released.
Regulatory Status
Benzenesulfonic acid derivatives, including zinc salts, have been evaluated for regulatory purposes. Documentation from the Environmental Protection Agency indicates that certain alkyl benzenesulfonic acids and their salts, including zinc salts, have been assessed for tolerance exemptions in specific applications . This regulatory assessment suggests that under controlled use conditions, the risks associated with these compounds may be manageable.
Comparative Analysis
Benzenesulfonic acid, 4-methyl-, zinc salt possesses distinctive properties compared to related compounds, influencing its selection for specific applications.
Comparison with Other Metal Sulfonates
The zinc salt offers specific advantages compared to other metal sulfonates:
| Property | Advantage Over Related Compounds |
|---|---|
| Light Stability | Superior to stearic acid salts |
| Heat Stability | Enhanced thermal resistance |
| Transparency | Good optical clarity in formulations |
| Dispersibility | Easily scattered in plastic and rubber matrices |
These comparative advantages make benzenesulfonic acid, 4-methyl-, zinc salt particularly valuable in applications requiring durable, transparent, and homogeneous formulations .
Structural Distinctiveness
Unlike some related compounds, benzenesulfonic acid, 4-methyl-, zinc salt features both sulfonyl groups attached directly to the benzene ring along with a methyl substitution, creating a unique chemical environment that influences its reactivity and application properties.
Research and Development Perspectives
Current research on benzenesulfonic acid, 4-methyl-, zinc salt spans several domains, though comprehensive published studies appear limited in the available literature.
Future Research Directions
Potential areas for future research may include:
-
Optimization of its role as a polymer stabilizer
-
Investigation of potential catalytic applications leveraging its zinc component
-
Exploration of additional specialized applications in materials science
-
Further assessment of its environmental fate and potential ecological impacts
Continued research into structure-activity relationships could elucidate the specific mechanisms underlying its effectiveness in current applications.
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